molecular formula C17H28N8O3 B149646 (5-Azido-2-nitrobenzoyl)spermine CAS No. 138109-67-8

(5-Azido-2-nitrobenzoyl)spermine

Cat. No. B149646
CAS RN: 138109-67-8
M. Wt: 392.5 g/mol
InChI Key: ZVKKQYNRQFGEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Azido-2-nitrobenzoyl)spermine” is a chemical compound with the molecular formula C17H28N8O3 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of compounds related to “(5-Azido-2-nitrobenzoyl)spermine” has been reported in several studies. For instance, a study on the synthesis and application of spermine-based amphiphilic poly (β-amino ester)s for siRNA delivery was conducted . Another study reported the synthesis of a novel amphiphilic poly (β-amino ester) based on the polyamine spermine .

Scientific Research Applications

Photoreactive Aryl Azide Reagents

  • (5-Azido-2-nitrobenzoyl)spermine has been utilized in synthesizing photoreactive aryl azide reagents. These reagents are significant in photoaffinity labeling, particularly for sex hormone-binding studies. The linker lengths in these reagents correspond to varying binding affinities, demonstrating their versatility in biological applications (Mappus et al., 2000).

Radiosensitization in Hypoxic Cells

  • Research on (5-Azido-2-nitrobenzoyl)spermine derivatives has shown their effectiveness in radiosensitizing hypoxic cells, indicating their potential in enhancing radiotherapy effectiveness. These compounds interact with DNA, suggesting a role in sensitization processes (Murayama et al., 1983).

Photopolymer Synthesis

  • This compound has also been applied in the synthesis of photopolymers. The photochemical and thermochemical reactions of polymers with azidonitrobenzoyl groups have been explored, contributing to the field of polymer chemistry (Nishikubo et al., 1981).

DNA Binding Studies

  • Spermine binding to DNA, especially GC-rich sequences, has been studied using (5-Azido-2-nitrobenzoyl)spermine. This research provides insights into the molecular interactions between spermine and DNA, relevant in genetic research and drug design (Yuki et al., 1996).

Photomodification of Tyrosine Residues

  • The compound has been used to study the photomodification of tyrosine residues, which is vital in understanding protein interactions and functions. This research has implications for protein engineering and biochemistry (Mishchenko et al., 2001).

RNA Polymerase II Studies

  • It's been used in synthesizing photoanalogues of RNA polymerase II initiation substrates. This research aids in understanding transcription processes at the molecular level, with potential applications in molecular biology and genetics (Popova et al., 2004).

properties

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-5-azido-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N8O3/c18-7-3-10-20-8-1-2-9-21-11-4-12-22-17(26)15-13-14(23-24-19)5-6-16(15)25(27)28/h5-6,13,20-21H,1-4,7-12,18H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKKQYNRQFGEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCNCCCCNCCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152903
Record name (5-Azido-2-nitrobenzoyl)spermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Azido-2-nitrobenzoyl)spermine

CAS RN

120547-02-6
Record name (5-Azido-2-nitrobenzoyl)spermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120547026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Azido-2-nitrobenzoyl)spermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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